(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol
CAS No.: 199014-14-7
Cat. No.: VC21299998
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 199014-14-7 |
---|---|
Molecular Formula | C11H13N3O2 |
Molecular Weight | 219.24 g/mol |
IUPAC Name | [2-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methanol |
Standard InChI | InChI=1S/C11H13N3O2/c1-16-10-4-2-9(3-5-10)6-14-11(7-15)12-8-13-14/h2-5,8,15H,6-7H2,1H3 |
Standard InChI Key | PIRGPSAINQOQSD-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CN2C(=NC=N2)CO |
Canonical SMILES | COC1=CC=C(C=C1)CN2C(=NC=N2)CO |
Introduction
Chemical Structure and Properties
Structural Composition
(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol is characterized by a five-membered heterocyclic triazole ring containing three nitrogen atoms. This structural component is significant as triazoles are known for their ability to form hydrogen bonds, which can be crucial in drug design and molecular recognition processes . The compound's structure also features a methoxybenzyl group and a hydroxymethyl group, both contributing to its chemical behavior and biological activity.
The methoxybenzyl group consists of a benzene ring with a methoxy substituent at the para position, providing specific electronic properties that may influence the compound's pharmacological effects . Meanwhile, the hydroxymethyl group enhances the molecule's solubility in polar solvents, which is an important consideration for drug formulation and delivery systems .
Physical and Chemical Properties
The compound is identified by CAS number 199014-14-7 and has the molecular formula C11H13N3O2 . Its molecular weight is calculated at 219.23 g/mol . The InChI notation for this compound is InChI=1/C11H13N3O2/c1-16-10-4-2-9(3-5-10)6-14-11(7-15)12-8-13-14 .
The compound's complete chemical identity is summarized in the following table:
Property | Value |
---|---|
CAS Number | 199014-14-7 |
Chemical Formula | C11H13N3O2 |
Molecular Weight | 219.23 g/mol |
Synonyms | 1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazole-5-methanol, [1-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]methanol |
Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 4.5614 mL | 22.8071 mL | 45.6142 mL |
5 mM | 0.9123 mL | 4.5614 mL | 9.1228 mL |
10 mM | 0.4561 mL | 2.2807 mL | 4.5614 mL |
To increase solubility during preparation, it is recommended to heat the tube containing the compound to 37°C and then oscillate it in an ultrasonic bath for a short period . This technique helps ensure complete dissolution, particularly important for compounds with limited solubility in certain solvents.
Shipping Considerations
For research and commercial purposes, specific shipping conditions are recommended to maintain the compound's integrity. Sample solutions (25 μL, 10mM) are typically shipped with blue ice . Other sizes may be shipped at room temperature or with blue ice upon request, depending on stability requirements and shipping duration .
Applications in Medicinal Chemistry
Structure-Activity Relationships
Understanding structure-activity relationships is crucial in the rational design of drugs. The triazole ring in (1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol serves as an important pharmacophore that can interact with various biological targets through hydrogen bonding and other non-covalent interactions . These interactions can be critical for achieving desired therapeutic effects.
The methoxybenzyl substituent adds lipophilicity to the molecule, potentially enhancing its ability to cross cell membranes. This feature, combined with the hydrogen-bonding capabilities of the triazole ring and hydroxymethyl group, creates a balanced profile of physicochemical properties that can be advantageous for drug development .
Research Applications
As a Chemical Building Block
(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol can serve as a valuable intermediate or building block in organic synthesis. The hydroxymethyl group provides a reactive site for further functionalization, allowing for the creation of more complex molecules with potentially enhanced biological activities.
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